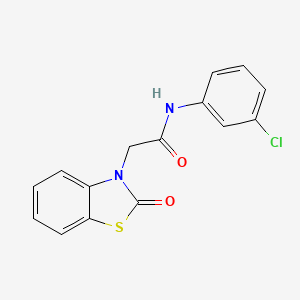

![molecular formula C19H14O3 B5539282 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of furochromenone derivatives can be achieved through various chemical reactions. One method involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, leading to biologically relevant structures (Zhou et al., 2013). Another approach describes a multicomponent condensation for the synthesis of related compounds, indicating the versatility and efficiency of synthesis techniques (Lichitsky et al., 2021).

Molecular Structure Analysis

Molecular structure analysis reveals the complex and intricate arrangements of atoms within these compounds. Studies using X-ray diffraction methods have determined the solid-state molecular structures, highlighting the coplanarity of fused phenyl and hetero-cycle rings, which is crucial for their biological activity and chemical behavior (Turbay et al., 2014).

Chemical Reactions and Properties

Furochromenone derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, nucleophilic reactivity studies have explored the reactions of these compounds with mono- and di-nitrogen nucleophiles, leading to the synthesis of novel compounds with potential biological applications (Ali et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in various environments. While specific studies on 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one were not identified, general trends can be observed from related compounds, indicating that these properties are crucial for their application and handling.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of furochromenone derivatives in scientific research. Their ability to undergo specific reactions, such as the photochemical synthesis and transformations under different conditions, showcases their chemical versatility and potential for various applications (Jindal et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis Techniques

Research has explored the synthesis of angular furocoumarin derivatives, including compounds similar to 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, using techniques like the Williamson reaction and cyclization in polyphosphoric acid. This process is crucial for creating complex organic compounds (El-Gogary, Hashem, & Khodeir, 2015).

Derivative Formation

Studies on the inverse electron-demand Diels–Alder reaction with similar compounds have led to the synthesis of various heterocyclic systems. This research contributes to understanding the chemical behavior and potential applications of these compounds in different fields (Popova et al., 2019).

Structural Analysis and Bioactivity

Molecular Structure Determination

An experimental and theoretical study on a derivative of 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one revealed insights into its molecular structure using X-ray diffraction and various computational methods. This type of analysis is essential for understanding the physical and chemical properties of such compounds (Turbay et al., 2014).

Bioactivity Predictions

The study of a similar compound's HOMO-LUMO energy gap suggested potential for intra-molecular charge transfer, which is closely related to observed bioactivity. This kind of research helps in predicting the biological activities and therapeutic potentials of these compounds (Turbay et al., 2014).

Antimicrobial and Anticancer Research

Antimycobacterial Properties

Research on furo[3,2-f]chromanes, related to 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, showed significant antimycobacterial activity. This opens possibilities for these compounds to be used in developing new antimicrobial agents (Alvey et al., 2009).

Cancer Research

A study on 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, a similar compound, revealed its efficacy in suppressing drug-resistant human hepatoma cells. This suggests a potential therapeutic application for similar compounds in treating resistant cancer types (Xiang et al., 2017).

Safety and Hazards

Specific safety and hazard information for 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is not available in the retrieved data. Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals, and the buyer assumes responsibility to confirm product identity and/or purity .

Propiedades

IUPAC Name |

2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-12(2)21-17-10-18-16(8-14(11)17)15(9-19(20)22-18)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSKGIPQNCLQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

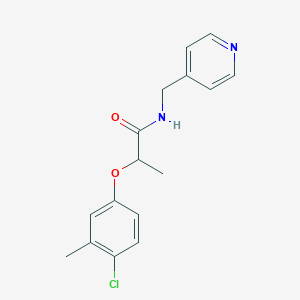

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)

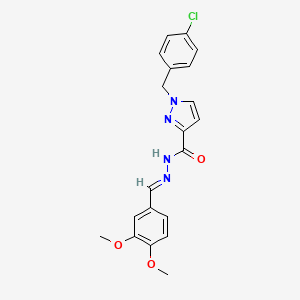

![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

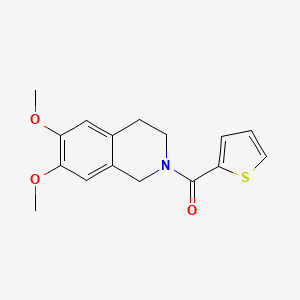

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)